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molecular formula C6H7NaO3 B095394 Sodium 3,4-dihydro-2H-pyran-2-carboxylate CAS No. 16698-52-5

Sodium 3,4-dihydro-2H-pyran-2-carboxylate

Cat. No. B095394
M. Wt: 128.13 g/mol
InChI Key: QLCKHRQGBNMBPB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04677190

Procedure details

A mixture of sodium 3,4-dihydro-2H-pyran-2-carboxylate (150.0 g, 10 mol), ethyl iodide (192.3 g, 1.2 mol), sodium carbonate (10 g), and dimethylformamide (500 ml) was heated at 105°-110° C. for 5 hours. The reaction mixture was cooled to room temperature and water (450 ml) was added to dissolve inorganic sales. The mixture was extracted with four 200 ml portions of benzene. The combined organic layers were washed with four 200 ml portions of water and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent was removed by rotary evaporation. The oily residue was distilled under reduced pressure giving a yield of 87% of product having a bp of 75°-80° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
192.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH:2]1[C:7]([O-:9])=[O:8].[Na+].[CH2:11](I)[CH3:12].C(=O)([O-])[O-].[Na+].[Na+].CN(C)C=O>O>[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH:2]1[C:7]([O:9][CH2:11][CH3:12])=[O:8] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
O1C(CCC=C1)C(=O)[O-].[Na+]
Name
Quantity
192.3 g
Type
reactant
Smiles
C(C)I
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 105°-110° C. for 5 hours
Duration
5 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve inorganic sales
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with four 200 ml portions of benzene
WASH
Type
WASH
Details
The combined organic layers were washed with four 200 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
The oily residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC=C1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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